(4Z)-4-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde and 1-phenylpyrazolidine-3,5-dione. The key steps may involve condensation reactions, followed by purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated reaction systems, continuous flow reactors, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
The compound may have potential therapeutic applications, such as acting as an anti-inflammatory or anticancer agent. Research may focus on its efficacy, safety, and mechanism of action in various disease models.
Industry
In the industrial sector, the compound may be used in the development of new materials, coatings, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of (4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE can be compared with other pyrazolidine-3,5-dione derivatives, such as:
- 4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE
- 4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Uniqueness
The uniqueness of (4Z)-4-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE lies in its specific chemical structure, which imparts distinct biological and chemical properties. Its unique combination of functional groups and molecular configuration may result in specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21ClN2O4 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(4Z)-4-[[5-chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c1-17-7-10-21(11-8-17)31-13-14-32-23-12-9-19(26)15-18(23)16-22-24(29)27-28(25(22)30)20-5-3-2-4-6-20/h2-12,15-16H,13-14H2,1H3,(H,27,29)/b22-16- |
InChI Key |
JYORWXDFDZEEOM-JWGURIENSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.